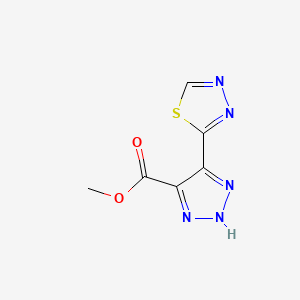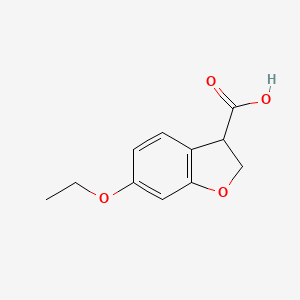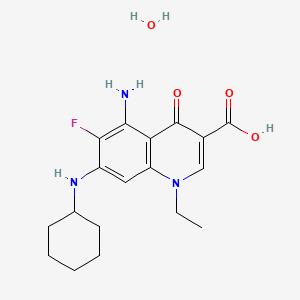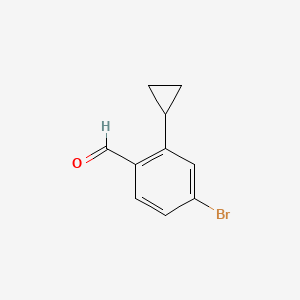![molecular formula C15H21NO3S B6604937 2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane CAS No. 2763758-61-6](/img/structure/B6604937.png)
2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar structures can be found. For instance, the synthesis of 4-methylbenzenesulfonamide derivatives has been reported . Additionally, the synthesis of bicyclo[2.1.1]hexanes has been explored using photochemistry . These methods could potentially be adapted for the synthesis of “2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane”.Aplicaciones Científicas De Investigación
2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane has a variety of scientific research applications. It has been used as a catalyst in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used as a catalyst in the synthesis of polymers, such as polyethers and polyesters. In addition, it has been used as a catalyst in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane is not well understood. However, it is believed that the compound acts as a Lewis acid, which is a molecule that can donate electrons to other molecules. This allows it to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed that the compound may have the potential to interact with certain enzymes and proteins in the body, which could lead to a variety of biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is a relatively inexpensive compound and can be used in a variety of reactions. However, it is also important to note that it is not very soluble in water and can be toxic if handled improperly.
Direcciones Futuras
There are a number of potential future directions for research involving 2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane. One potential direction is to further investigate its mechanisms of action in order to better understand its potential biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in organic synthesis and the synthesis of pharmaceuticals. Furthermore, research could be conducted to explore its potential uses as a catalyst in other reactions. Finally, research could be conducted to explore its potential toxicity and to develop methods to safely handle and store the compound.
Métodos De Síntesis
2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane can be synthesized through a variety of methods. The most common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-azabicyclo[2.1.1]hexane in the presence of a base such as potassium carbonate. This reaction produces this compound as a product. Other methods of synthesis include the reaction of 4-methylbenzenesulfonyl chloride with 2-azabicyclo[2.1.1]hexane in the presence of a base such as sodium hydroxide or the reaction of 4-methylbenzenesulfonyl chloride with 2-azabicyclo[2.1.1]hexane in the presence of a base such as potassium hydroxide.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfonyl-4-propoxy-2-azabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-8-19-15-9-13(10-15)16(11-15)20(17,18)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMPJZDWHKXFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)

![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)

![{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B6604883.png)
![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)

![(5-bromo-2-methoxyphenyl)(imino){[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methyl}-lambda6-sulfanone](/img/structure/B6604911.png)
![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)
![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604946.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)

